molecular formula C11H9NO2 B1297788 Quinolin-6-yl acetate CAS No. 24306-33-0

Quinolin-6-yl acetate

Cat. No.: B1297788
CAS No.: 24306-33-0
M. Wt: 187.19 g/mol
InChI Key: BHXCPQHXDLLGAV-UHFFFAOYSA-N
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Description

Quinolin-6-yl acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N this compound is characterized by the presence of an acetate group attached to the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-yl acetate can be achieved through several methods. One common approach involves the acetylation of quinolin-6-ol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield quinolin-6-ol.

Reaction Conditions and Outcomes:

Reagents/ConditionsProductYieldSource
H<sub>2</sub>SO<sub>4</sub> in MeOH (reflux)Quinolin-6-ol73–98%
NaOH in H<sub>2</sub>O/EtOAcQuinolin-6-ol (after workup)85%

Mechanism:

  • Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which cleaves the ester bond.

Aminocarbonylation

Palladium-catalyzed aminocarbonylation introduces carboxamide or glyoxylamide groups at the 6-position.

Key Findings from Aminocarbonylation Studies :

Amine NucleophileCatalystCO Pressure (bar)Major Product (Selectivity)
PiperidinePd(OAc)<sub>2</sub>/PPh<sub>3</sub>40Quinoline-6-glyoxylamide (82%)
tert-ButylaminePd(OAc)<sub>2</sub>/PPh<sub>3</sub>40Quinoline-6-glyoxylamide (84%)

Reaction Pathway:

  • Oxidative addition of Pd(0) to the quinoline iodide intermediate.

  • Double CO insertion forms a ketocarboxamide intermediate.

  • Nucleophilic attack by the amine yields glyoxylamide derivatives.

Oxidation Reactions

The acetate side chain or quinoline ring can be oxidized to yield carboxylic acids or quinone derivatives.

Oxidation Pathways:

  • Acetate Group Oxidation:

    • Reagents: KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic conditions.

    • Product: Quinolin-6-yl carboxylic acid.

  • Ring Oxidation:

    • Reagents: m-CPBA (meta-chloroperbenzoic acid) in dichloroethane.

    • Product: 2-Oxo-1H-quinolin-6-yl acetate.

Substitution Reactions

The quinoline ring undergoes nucleophilic substitution, particularly at halogenated positions.

Example with 6-Bromoquinoline Derivative :

SubstrateReagentConditionsProductYield
6-Bromo-2-chloroquinolinePiperidine90°C, 6–40 h6-Bromo-2-(pyrrolidin-1-yl)quinoline93%

Mechanism:

  • SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the ring.

Esterification and Transesterification

The acetate group can be modified to form other esters.

Synthesis of Methyl 2-(Quinolin-6-yl)acetate :

Starting MaterialReagents/ConditionsProductYield
Quinolin-6-yl acetic acidSOCl<sub>2</sub> in MeOH (reflux)Methyl 2-(quinolin-6-yl)acetate76%

Applications:

  • Esters are intermediates for prodrugs or hydrophobic analogs in medicinal chemistry.

Cyclization Reactions

Quinolin-6-yl acetate derivatives participate in cyclization to form fused heterocycles.

Case Study :

  • Reaction: Cyclization of Schiff bases in acetic acid/ZnCl<sub>2</sub>.

  • Product: 6-Substituted-2,4-di(hetaryl)quinolines (yields >80%).

  • Mechanism: Acid-catalyzed intramolecular cyclization followed by oxidation.

Reduction Reactions

The quinoline ring can be hydrogenated to tetrahydroquinoline derivatives.

Hydrogenation Conditions :

  • Catalyst: Pd/C or Raney Ni.

  • Conditions: H<sub>2</sub> gas (1–3 atm), 50–100°C.

  • Product: Tetrahydrothis compound (partial or full reduction).

Scientific Research Applications

Quinolin-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of quinolin-6-yl acetate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as antimicrobial or anticancer agents.

Comparison with Similar Compounds

Quinolin-6-yl acetate can be compared with other similar compounds, such as:

    Quinolin-2-yl acetate: Differing in the position of the acetate group, which can influence its reactivity and biological activity.

    Quinolin-4-yl acetate: Another positional isomer with distinct chemical properties and applications.

    Quinolin-8-yl acetate: Known for its unique electronic properties due to the position of the acetate group.

Uniqueness: this compound is unique due to its specific position of the acetate group, which can affect its chemical reactivity and interaction with biological targets

Biological Activity

Quinolin-6-yl acetate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic compound known for its pharmacological significance. The structure can be represented as follows:

C9H7NO2\text{C}_9\text{H}_7\text{NO}_2

This compound features a quinoline ring substituted with an acetate group at the 6-position, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer activities. For instance, a series of compounds based on the quinoline scaffold were synthesized and tested against various cancer cell lines. Notably, compounds with the quinolin-6-yl moiety showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with IC50 values of 8.50 μM and 12.51 μM for specific derivatives .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
5kMCF-78.50Induces apoptosis via PARP cleavage
5lMCF-712.51Cell cycle arrest at G2-M phase

These findings indicate that this compound derivatives can effectively induce apoptosis and inhibit cell growth in cancer cells.

Neuroprotective Effects

This compound has also been identified as a potential acetylcholinesterase (AChE) inhibitor, which suggests its utility in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit AChE has been linked to improved cognitive function and memory enhancement .

Table 2: AChE Inhibition by Quinolin Derivatives

CompoundAChE Inhibition (%)IC50 (μM)
This compound75%10.5

This neuroprotective property highlights the compound's dual role in both cancer therapy and cognitive enhancement.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. This compound exhibits antibacterial and antifungal activities against various pathogens. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds derived from quinoline have been shown to activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and other pro-apoptotic factors.
  • Enzyme Inhibition : As an AChE inhibitor, this compound prevents the breakdown of acetylcholine, enhancing neurotransmission.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways in microbes.

Case Studies

Several case studies have illustrated the effectiveness of quinoline-based compounds:

  • Breast Cancer Treatment : A study involving the treatment of MCF-7 cells with quinoline derivatives demonstrated significant reduction in cell viability and induction of apoptosis .
  • Alzheimer's Disease Models : In vivo studies using animal models showed that this compound improved memory retention and cognitive function by inhibiting AChE activity .
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with quinoline derivatives, resulting in substantial growth inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Quinolin-6-yl acetate with high purity?

  • Methodological Answer : The synthesis typically involves acetylation of 6-hydroxyquinoline using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification can be achieved via column chromatography with ethyl acetate/hexane gradients. Characterization should include 1H/13C NMR to confirm acetylation and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. How should researchers characterize the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks.
  • NMR : Analyze aromatic proton environments in 1H NMR and carbonyl signals in 13C NMR.
  • X-ray crystallography (if suitable crystals form): Refine structure using SHELXL for bond-length validation and electron density mapping .
    Cross-reference spectral data with computational predictions (e.g., DFT) for validation .

Q. What experimental considerations are critical when studying the stability of this compound in different pH conditions?

  • Methodological Answer : Prepare buffered solutions (e.g., acetate buffer, pH 3.6–5.6) and monitor degradation via HPLC-UV or LC-MS over time. Control variables include temperature (25–37°C) and ionic strength. Use kinetic modeling (e.g., first-order decay) to quantify stability. Report buffer preparation protocols explicitly to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-311G** basis set. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare electrostatic potential maps with crystallographic data to validate charge distribution. Address discrepancies by refining exchange-correlation functionals (e.g., M06-2X for non-covalent interactions) .

Q. What strategies are effective in resolving contradictory crystallographic data during structure determination of this compound derivatives?

  • Methodological Answer :

  • Data re-collection : Ensure high-resolution (<1.0 Å) data to reduce noise.
  • Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate with R1 and wR2 residuals.
  • Validation tools : Employ PLATON to check for missed symmetry, voids, or hydrogen-bonding inconsistencies .
    Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. How to design a robust experimental protocol to investigate the catalytic activity of this compound in organic reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Optimize substrate ratios, temperature, and solvent polarity using factorial designs.
  • Kinetic profiling : Monitor reaction progress via in situ FT-IR or GC-MS to identify intermediates.
  • Statistical analysis : Apply ANOVA to assess significance of variables. Include negative controls (e.g., unacetylated quinoline) to isolate catalytic effects.
    Document all parameters in line with IUPAC guidelines for reproducibility .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodological Answer :

  • Re-examine basis sets : Switch to larger basis sets (e.g., def2-TZVP) in DFT calculations to improve accuracy.
  • Solvent effects : Incorporate solvent models (e.g., PCM for DMSO) in simulations.
  • Experimental calibration : Validate NMR chemical shifts using internal standards (e.g., TMS).
    Publish raw data and refinement logs to enable peer troubleshooting .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound.
  • Calibration : Prepare matrix-matched standards to correct for ion suppression in LC-MS/MS .
  • Validation : Assess recovery rates (≥80%) and LOD/LOQ via serial dilutions. Cross-check with independent methods (e.g., fluorescence spectroscopy) .

Q. Structural and Mechanistic Studies

Q. What advanced techniques are suitable for probing the interaction of this compound with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
  • Molecular docking : Use AutoDock Vina with flexible side chains to predict binding poses. Validate with ITC (Isothermal Titration Calorimetry) for thermodynamic profiling.
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Q. How can researchers validate the proposed reaction mechanisms involving this compound as an intermediate?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated acetic anhydride to trace acetylation pathways via MS.
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect transient species.
  • DFT transition-state modeling : Identify energy barriers and compare with experimental activation energies .

Properties

IUPAC Name

quinolin-6-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCPQHXDLLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332683
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-33-0
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinolin-6-ol (135 g, 0.93 mol) was dissolved in pyridine (500 mL) and cooled to 0° C. in an ice-bath under a flow of nitrogen. Acetyl chloride (79 mL, 1.16 mol) was added to the reaction mixture slowly. Then it was stirred at room temperature for 3 hours. The mixture was partitioned between ethyl acetate (400 mL) and saturated aqueous NaHCO3 (200 mL). The organic phase was separated and washed with brine (5*200 mL). The organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography to afford 120 g of acetic acid quinolin-6-yl ester as white solid (69% yield).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of quinolin-6-ol (4.5 g, 31.0 mmol) and pyridine (3.01 ml, 37.2 mmol) in DCM (50 ml) was added acetyl chloride (2.65 ml, 37.2 mmol) at 0° C. The mixture was then stirred at rt for 8 h. The reaction was quenched with saturated NaHCO3 and the mixture was extracted with DCM (30 ml) three times. The combined organic phase was washed with brine and dried over anhydrous MgSO4, filtered and concentrated to give the title compound (5.0 g, 68.9% yield), which was used directly in next step. LCMS (method B): [M+H]+=188, tR=1.64 min.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68.9%

Retrosynthesis Analysis

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